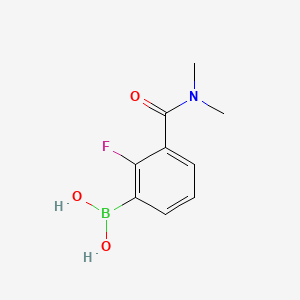
2-氟-3-(N,N-二甲基氨基羰基)苯基硼酸
描述
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is a boronic acid derivative . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is C9H11BFNO3 . The molecular weight is 293.142 . The InChI key is SFQUHHDNRQOMIA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The density of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is 1.1±0.1 g/cm3 . The boiling point is 422.6±40.0 °C at 760 mmHg . The flash point is 209.4±27.3 °C .科学研究应用
葡萄糖敏感水凝胶
基于苯硼酸的水凝胶,包括像我们化合物这样的衍生物,已被用于设计葡萄糖敏感水凝胶 . 这些水凝胶可以响应葡萄糖水平升高释放降血糖药物,例如胰岛素 . 这种应用对于糖尿病患者尤其重要,因为它允许更精确地控制血糖水平 .
胰岛素递送系统
基于苯硼酸的水凝胶的葡萄糖响应性质也使其成为设计胰岛素递送系统的合适候选者 . 水凝胶可以响应葡萄糖水平升高释放胰岛素,为自动调节血糖提供潜在的解决方案 .
自修复材料
基于苯硼酸的水凝胶具有自修复能力 . 这意味着它们可以在被损坏后自我修复,这是许多应用中理想的特性,包括生物医学设备和可穿戴传感器 .
荧光成像
基于苯硼酸的功能性材料已被用于荧光成像 . 这些材料可以与肿瘤表面过表达的受体分子结合,实现肿瘤的成像 . 这使得肿瘤与正常组织区别,并提供更好的特异性和敏感性 .
肿瘤治疗
基于苯硼酸的功能性材料已应用于各种形式的肿瘤治疗,包括化学疗法、基因疗法、光疗法和免疫疗法 . 这些材料可以增强细胞摄取,并用于主动靶向癌细胞和肿瘤 .
传感器设计
苯硼酸衍生物已用于传感器设计 . 例如,一种传感器是用羧酸修饰的金纳米颗粒和基于3-(丙烯酰胺)苯硼酸的水凝胶基质制成的 . 该传感器对葡萄糖显示出高度选择性 .
安全和危害
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing skin thoroughly after handling .
作用机制
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid interacts with a palladium catalyst and a halide or triflate . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the halide or triflate. In transmetalation, the boronic acid transfers the organic group to the palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in which 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is involved. This reaction is widely used in organic synthesis to form carbon-carbon bonds . The downstream effects include the formation of various organic compounds, including alkenes, styrenes, or biaryl compounds .
Result of Action
The result of the action of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is the formation of new carbon-carbon bonds. This is a fundamental process in organic synthesis and is crucial for the creation of a wide range of organic compounds .
Action Environment
The efficacy and stability of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence of a base, the choice of solvent, and the temperature . The compound is reported to be stable at room temperature .
生化分析
Biochemical Properties
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active sites of these enzymes. The nature of these interactions is primarily based on the formation of reversible covalent bonds between the boronic acid group and the active site serine residues of the enzymes .
Cellular Effects
The effects of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways, ultimately impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound exhibits selective inhibition of target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing harm to the organism .
Metabolic Pathways
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels. For example, inhibition of glycolytic enzymes by this compound can result in altered glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is critical for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. In these compartments, it interacts with target enzymes and regulatory proteins, modulating their activity and influencing cellular processes .
属性
IUPAC Name |
[3-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJWWRWLFPUVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


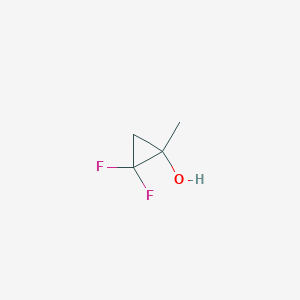
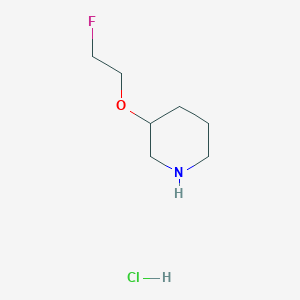
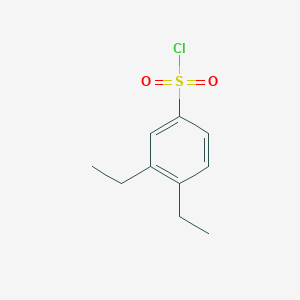
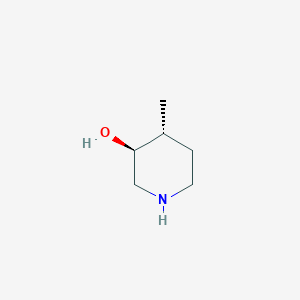
![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)
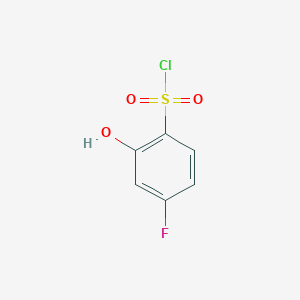
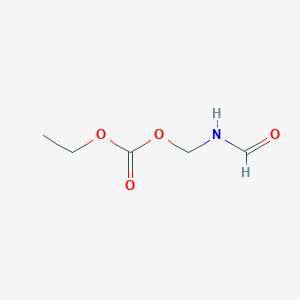

![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)



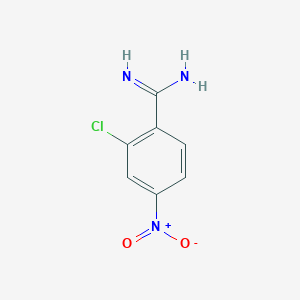
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
